![molecular formula C19H16ClN3O2 B2731906 N-(4-chlorobenzyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide CAS No. 1334376-01-0](/img/structure/B2731906.png)
N-(4-chlorobenzyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide, also known as 4-(4-Chlorobenzyl)-N-(4-methyl-2-oxo-2H-pyrimidin-1-yl)-2-(trifluoromethyl)benzamide or CBM-300831, is a small molecule inhibitor that has been developed for the treatment of various diseases. The compound has been found to have potent inhibitory effects on certain enzymes and receptors, making it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Chemical Synthesis and Derivatives
Research in the field of medicinal chemistry has led to the synthesis of various benzamide derivatives, including structures similar to "N-(4-chlorobenzyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide." These compounds are synthesized through reactions involving substituted pyrimidines and benzyl halides in the presence of base catalysts. The synthesized derivatives have been characterized using spectroscopic methods such as IR, NMR, and mass spectrometry to confirm their structure (M. Laxmi et al., 2019).
Antimicrobial Activity
Substituted benzamide derivatives have been evaluated for their antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Compounds containing specific substituents have shown significant antibacterial and antifungal activities, comparable or superior to standard drugs like Streptomycin and Amphotericin-B (M. Laxmi et al., 2019).
Pharmacological Evaluation
Neuroleptic Activity
Benzamide derivatives, designed as potential neuroleptics, have been synthesized and evaluated for their effects on apomorphine-induced stereotyped behavior in rats. These studies have established a correlation between the molecular structure of benzamides and their neuroleptic activity, identifying compounds with significantly higher potency than existing medications (Iwanami Sumio et al., 1981).
CCR5 Antagonists
The synthesis of non-peptide small molecular CCR5 antagonists, through reactions involving bromomethyl benzene derivatives and piperidin-4-yl-benzamide, has been explored. These novel compounds have shown promise in biological assays, indicating potential applications in treating conditions like HIV infection by blocking the CCR5 receptor (H. Bi, 2015).
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(4-methylpyrimidin-2-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-13-10-11-21-19(23-13)25-17-8-4-15(5-9-17)18(24)22-12-14-2-6-16(20)7-3-14/h2-11H,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOLQELUBPWRGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.